trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Description
“trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-57-3 . The IUPAC name is (1R,2S)-2-(2-(4-methoxyphenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . The molecular weight is 262.31 .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H18O4/c1-19-12-7-5-10 (6-8-12)14 (16)9-11-3-2-4-13 (11)15 (17)18/h5-8,11,13H,2-4,9H2,1H3, (H,17,18)/t11-,13+/m0/s1
. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry. Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.31 . The compound’s density is 1.181g/cm3, and it has a boiling point of 461ºC at 760 mmHg .Scientific Research Applications
Conformational Analysis
- Conformational preferences of related cyclopentane derivatives have been studied using DFT calculations. These studies provide insights into the intrinsic conformational preferences of such compounds, which is crucial in understanding their chemical behavior and potential applications (Casanovas et al., 2008).
Isomerisation Studies
- Research on the isomerisation of homologous cycloalkanecarboxylic acids in strongly basic aqueous solutions has been conducted. This type of study is relevant for understanding the chemical processes that such compounds can undergo, which is important for their potential applications (Gyarmati et al., 2006).
Synthetic Applications
- The synthesis and resolution of trans-configured cyclopentane derivatives, which are structurally related, have been achieved. These synthetic approaches are vital for the creation and application of specific isomers of cyclopentane derivatives in scientific research (Yang et al., 2000).
Stereoselective Synthesis
- Studies on the stereoselective synthesis of cyclopentane-carboxylate stereoisomers highlight the importance of selective synthesis techniques in producing specific isomers for research and potential applications (Urones et al., 2004).
Chemical Reactions and Properties
- Investigations into the chemical reactions and properties of various cyclopentane derivatives provide essential insights into the chemical nature and potential applications of these compounds in various scientific fields (Castro et al., 2010).
properties
IUPAC Name |
(1R,2S)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-12-7-5-10(6-8-12)14(16)9-11-3-2-4-13(11)15(17)18/h5-8,11,13H,2-4,9H2,1H3,(H,17,18)/t11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLIYRMUAIYEL-WCQYABFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C[C@@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146911 |
Source
|
Record name | rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-57-3 |
Source
|
Record name | rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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